molecular formula C25H22N6O3S B308332 1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE

1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE

Cat. No.: B308332
M. Wt: 486.5 g/mol
InChI Key: UFLOUZQYTVXGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE is a complex organic molecule that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine ring, and various functional groups such as acetyl, phenyl, and ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Acetylation: The pyrazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Triazino Ring: The acetylated pyrazole is reacted with a suitable triazine precursor, such as cyanuric chloride, under controlled conditions to form the triazino ring.

    Formation of the Benzoxazepine Ring: The triazino intermediate is then cyclized with an appropriate ortho-substituted phenol derivative to form the benzoxazepine ring.

    Introduction of the Ethylsulfanyl Group: Finally, the ethylsulfanyl group is introduced through a nucleophilic substitution reaction using an ethylthiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like thiols or amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

When compared to similar compounds, 1-{4-[7-ACETYL-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6(6H)-YL]-3-PHENYL-1H-PYRAZOL-1-YL}-1-ETHANONE stands out due to its unique combination of functional groups and ring systems. Similar compounds may include:

    Triazino-benzoxazepines: Compounds with similar triazino and benzoxazepine ring systems but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.

    Benzoxazepine Derivatives: Compounds with benzoxazepine rings and different substituents.

This compound in various fields of research and industry.

Properties

Molecular Formula

C25H22N6O3S

Molecular Weight

486.5 g/mol

IUPAC Name

1-[4-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-3-phenylpyrazol-1-yl]ethanone

InChI

InChI=1S/C25H22N6O3S/c1-4-35-25-26-23-22(27-28-25)18-12-8-9-13-20(18)31(16(3)33)24(34-23)19-14-30(15(2)32)29-21(19)17-10-6-5-7-11-17/h5-14,24H,4H2,1-3H3

InChI Key

UFLOUZQYTVXGRO-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN(N=C4C5=CC=CC=C5)C(=O)C)C(=O)C)N=N1

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN(N=C4C5=CC=CC=C5)C(=O)C)C(=O)C)N=N1

Origin of Product

United States

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